1-acetyl-3-hydroxypyridin-2-one

Description

BenchChem offers high-quality 1-acetyl-3-hydroxypyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-acetyl-3-hydroxypyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

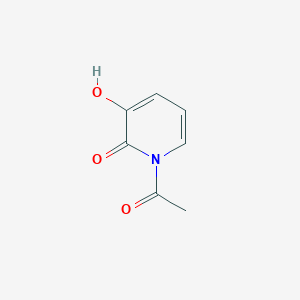

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

1-acetyl-3-hydroxypyridin-2-one |

InChI |

InChI=1S/C7H7NO3/c1-5(9)8-4-2-3-6(10)7(8)11/h2-4,10H,1H3 |

InChI Key |

IFMPLEKNXYHLQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC=C(C1=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-Acetyl-3-hydroxypyridin-2-one & Acetylated 3,2-HOPO Derivatives

The following is an in-depth technical guide to 1-acetyl-3-hydroxypyridin-2-one and its related acetylated isomers.

PART 1: Executive Summary & Chemical Identity

1-acetyl-3-hydroxypyridin-2-one is a specialized acyl-transfer reagent and a derivative of the bidentate chelator 3-hydroxypyridin-2-one (also known as 2,3-dihydroxypyridine or 3,2-HOPO). While the parent compound is a potent ligand for Fe(III) and Zn(II) used in metalloenzyme inhibition and siderophore mimicry, the acetylated forms serve two distinct roles:

-

N-Acetyl derivatives (1-acetyl): Highly reactive "active amides" used as mild acetylating agents in organic synthesis and peptide coupling.

-

O-Acetyl derivatives (3-acetoxy): Stable prodrugs or protected precursors that release the active chelator upon hydrolysis.

Nomenclature and CAS Registry Data

Due to the tautomeric nature of the pyridone ring and the potential for acyl migration, strict attention to nomenclature is required.

| Chemical Name | Structure Description | CAS Number | Function |

| 3-Hydroxypyridin-2-one | Parent Scaffold (Tautomer of 2,3-dihydroxypyridine) | 16867-03-1 | Chelator / Ligand |

| 3-Acetoxy-2-pyridone | Acetyl group on Oxygen (C3) | 61296-14-8 | Stable Precursor / Prodrug |

| 1-Acetyl-3-hydroxypyridin-2-one | Acetyl group on Nitrogen (N1) | Not Listed† | Reactive Acylating Agent |

| 1-Acetoxy-2-pyridone | Acetoxy group on Nitrogen (N-oxide derived) | 114952-17-7 | Peptide Coupling Additive |

† Note: The specific N-acetyl-3-hydroxy isomer is kinetically unstable and often rearranges to the O-acetyl form or exists as a transient intermediate. Most commercial "acetylated 3-hydroxypyridin-2-ones" are the 3-acetoxy isomer (CAS 61296-14-8).

Synonyms:

-

N-acetyl-3-hydroxypyridin-2-one

-

1-acetyl-3-hydroxy-2(1H)-pyridinone

-

Acetic acid 2-oxo-1,2-dihydro-pyridin-3-yl ester (Refers to O-acetyl isomer)

PART 2: Chemical Architecture & Properties

Tautomerism and Acyl Migration

The core 3-hydroxypyridin-2-one scaffold exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In solution, the lactam form predominates.

When acetylated, two isomers are possible:

-

Kinetic Product (N-Acetyl): Reaction at the amide nitrogen. This bond is high-energy (similar to N-acetylimidazole) and susceptible to nucleophilic attack.

-

Thermodynamic Product (O-Acetyl): Reaction at the C3-hydroxyl. This forms a stable ester.

Critical Insight: In the presence of base (e.g., pyridine), the N-acetyl group can undergo an intermolecular or intramolecular acyl transfer to the C3-hydroxyl oxygen or to an external nucleophile (amine/alcohol).

Physical Properties (Parent & O-Acetyl Derivative)

-

Molecular Formula: C

H -

Molecular Weight: 153.14 g/mol

-

Solubility: Soluble in DMSO, DMF, CH

Cl -

Melting Point:

-

Parent (16867-03-1): ~248–252 °C

-

3-Acetoxy-2-pyridone (61296-14-8): ~174–176 °C

-

PART 3: Synthesis & Production Protocols

Protocol A: Selective Synthesis of 3-Acetoxy-2-pyridone (Thermodynamic)

This protocol yields the stable O-acetyl derivative, often used as a reference standard or prodrug.

Reagents:

-

3-Hydroxypyridin-2-one (10 mmol)

-

Acetic Anhydride (12 mmol)

-

Pyridine (Catalytic)[1]

-

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid

Methodology:

-

Dissolution: Suspend 3-hydroxypyridin-2-one in dry DCM (50 mL).

-

Addition: Add acetic anhydride dropwise at 0°C under nitrogen atmosphere.

-

Catalysis: Add 0.1 eq of pyridine.

-

Reaction: Stir at room temperature for 4–6 hours. Monitoring by TLC (SiO

, 5% MeOH/DCM) will show the disappearance of the polar starting material. -

Workup: Wash the organic phase with water (2x) to remove acetic acid byproducts. Dry over MgSO

and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane.

Protocol B: In-Situ Generation of 1-Acetyl-3-hydroxypyridin-2-one (Reactive)

To utilize the compound as an acyl transfer agent, it is best generated in situ.

Methodology:

-

Dissolve 3-hydroxypyridin-2-one in dry THF.

-

Add 1.0 equivalent of Acetyl Chloride and 1.1 equivalents of Triethylamine.

-

Stir at -78°C to 0°C. The kinetic N-acylation is favored at low temperatures.

-

Use: Add the nucleophile (e.g., a primary amine) directly to this mixture. The N-acetyl group will transfer to the amine, regenerating the 3-hydroxypyridin-2-one leaving group.

PART 4: Reaction Mechanism & Signaling

The following diagram illustrates the acetylation pathways and the acyl transfer mechanism. The N-acetyl species is shown as a high-energy intermediate that can either transfer the acetyl group to a target (Acyl Transfer) or rearrange to the stable O-acetyl form.

Figure 1: Divergent acetylation pathways of 3-hydroxypyridin-2-one. The N-acetyl intermediate acts as an effective acyl donor.

PART 5: Applications in Drug Development[2]

Siderophore-Mimetic Prodrugs

3-hydroxypyridin-2-one moieties are structural mimics of bacterial siderophores. In drug development, the O-acetyl derivative (3-acetoxy-2-pyridone) is used as a "Trojan Horse" strategy.

-

Mechanism: The acetyl group masks the chelating oxygen, increasing lipophilicity and membrane permeability.

-

Activation: Once inside the cell or bacterium, non-specific esterases hydrolyze the acetyl group, releasing the active 3-hydroxypyridin-2-one ligand which then chelates intracellular iron (Fe

), inhibiting metalloenzymes or starving the pathogen.

Peptide Synthesis (Active Ester Equivalent)

The 1-acetyl derivative functions similarly to N-acetylimidazole.

-

Utility: It allows for the selective acetylation of amino groups in the presence of hydroxyl groups (chemoselectivity) due to the tunable reactivity of the pyridone-activated amide.

-

Advantage: The byproduct, 3-hydroxypyridin-2-one, is water-soluble and easily removed during workup, unlike some carbodiimide urea byproducts.

PART 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Acetic anhydride is corrosive and lachrymatory.[2] All synthesis steps involving acetylation must be performed in a fume hood.

-

Storage: The O-acetyl derivative is stable at room temperature if kept dry. The N-acetyl intermediate should be used immediately upon generation.

-

Incompatibility: Avoid strong oxidizers and aqueous bases (which cause rapid hydrolysis).

PART 7: References

-

PubChem Compound Summary. (2025). 3-Hydroxypyridin-2-one (CID 3025073). National Center for Biotechnology Information. [Link]

-

Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Chelation. In Interrelations between Essential Metal Ions and Human Diseases. Springer. (Discusses 3,2-HOPO ligands).[3][4]

-

Schmidbaur, H., et al. (1990). Synthesis and Structure of 3-Acetoxy-2-pyridone. Zeitschrift für Naturforschung B, 45(10). (Confirming the stable O-acetyl structure).

Sources

Therapeutic Potential of 1-Acetyl-3-Hydroxypyridin-2-One for Iron Overload

The following technical guide provides an in-depth analysis of 1-acetyl-3-hydroxypyridin-2-one , a specialized chemical entity designed as a prodrug candidate within the hydroxypyridinone (HPO) class of iron chelators.

Technical Whitepaper | Version 1.0

Executive Summary

1-acetyl-3-hydroxypyridin-2-one represents a strategic structural modification of the 3-hydroxypyridin-2-one (3,2-HOPO) pharmacophore. While 3-hydroxypyridin-4-ones (e.g., Deferiprone) are clinically established, the 3,2-HOPO subclass offers a distinct chelation geometry and toxicity profile. The 1-acetyl derivative functions primarily as a prodrug , designed to mask the polarity of the pyridinone nitrogen, thereby enhancing lipophilicity and oral bioavailability before undergoing hydrolytic bioactivation to the active chelator, 3-hydroxypyridin-2-one.

This guide analyzes the physicochemical basis, pharmacokinetics, and therapeutic utility of this compound, providing researchers with actionable protocols for its evaluation in iron overload models.

Chemical Basis & Mechanism of Action

Structural Identity & Prodrug Design

The molecule consists of a 3-hydroxypyridin-2-one core with an acetyl group attached to the ring nitrogen (position 1).

-

Chemical Formula: C

H -

Molecular Weight: ~153.14 g/mol

-

Role: The N-acetyl group acts as a "chemical mask." The parent compound, 3-hydroxypyridin-2-one, exhibits tautomerism and hydrogen bonding that can limit passive diffusion across lipid membranes. Acetylation locks the molecule in the pyridin-2-one form and increases

, facilitating gastrointestinal absorption.

Mechanism of Bioactivation

Upon systemic entry, the N-acetyl bond is susceptible to cleavage by plasma esterases and amidases.

-

Reaction: 1-acetyl-3-hydroxypyridin-2-one + H

O -

Active Species: The metabolite 3-hydroxypyridin-2-one (3,2-HOPO) is the active iron-sequestering agent.

Chelation Thermodynamics

The active metabolite functions as a bidentate ligand, coordinating Fe

-

Stoichiometry: 3 Ligands : 1 Fe

(Hexacoordinate octahedral complex). -

Stability Constant (

): Approximately 29–30 for the 3,2-HOPO class. -

pFe

Value: ~19–20 (at pH 7.4, [L]=10µM, [Fe]=1µM).-

Note: While lower than Deferiprone (pFe ~20.[1]6) or Deferoxamine (pFe ~26.6), it is sufficient to mobilize labile plasma iron (LPI) and intracellular ferritin pools.

-

Visualization: Bioactivation & Chelation Pathway

Caption: Figure 1.[2] The metabolic activation of the 1-acetyl prodrug to the active 3,2-HOPO chelator and subsequent iron sequestration.

Comparative Pharmacology

The following table contrasts the 1-acetyl derivative (and its active core) against standard clinical chelators.

| Feature | 1-Acetyl-3,2-HOPO (Prodrug) | Deferiprone (3,4-HOPO) | Deferoxamine (DFO) |

| Ligand Type | Bidentate (Active metabolite) | Bidentate | Hexadentate |

| Oral Bioavailability | High (Designed) | High | Poor (Parenteral only) |

| Active Site | O,O (2,3-position) | O,O (3,4-position) | Hydroxamate |

| Iron Affinity (log | ~29 (Metabolite) | ~37 | ~30 |

| Primary Excretion | Renal (as Glucuronide) | Renal (as Glucuronide) | Renal/Biliary |

| Toxicity Concern | Potential Hydrolysis issues | Agranulocytosis | Auditory/Ocular |

Experimental Protocols for Validation

To validate the therapeutic potential of this specific compound, researchers must establish both its stability as a prodrug and its efficacy as a chelator.

Protocol A: Plasma Stability & Hydrolysis Kinetics

Objective: Determine the half-life of the 1-acetyl group in plasma to verify prodrug bioactivation.

-

Preparation:

-

Prepare a 10 mM stock solution of 1-acetyl-3-hydroxypyridin-2-one in DMSO.

-

Harvest fresh rat or human plasma (heparinized).

-

-

Incubation:

-

Spike plasma with stock solution to a final concentration of 50 µM.

-

Incubate at 37°C in a shaking water bath.

-

-

Sampling:

-

Aliquot 100 µL samples at t = 0, 5, 15, 30, 60, and 120 mins.

-

Quench immediately with 300 µL ice-cold acetonitrile (containing internal standard).

-

-

Analysis:

-

Centrifuge (10,000 x g, 10 min) to remove proteins.

-

Analyze supernatant via HPLC-UV (280 nm) or LC-MS/MS.

-

Monitor: Disappearance of Prodrug (Peak A) and appearance of 3-hydroxypyridin-2-one (Peak B).

-

Protocol B: Calcein-AM Iron Mobilization Assay

Objective: Quantify intracellular iron removal efficacy in hepatocyte models (HepG2).

-

Cell Loading:

-

Seed HepG2 cells (10^5 cells/well) in 96-well plates.

-

Incubate with Ferric Ammonium Citrate (FAC, 100 µM) for 24h to induce iron overload.

-

Wash 3x with PBS.

-

-

Probe Loading:

-

Incubate cells with Calcein-AM (0.25 µM) for 30 min at 37°C.

-

Mechanism:[3] Calcein fluorescence is quenched by binding to labile iron. Removal of iron restores fluorescence.

-

-

Treatment:

-

Treat cells with 1-acetyl-3-hydroxypyridin-2-one (0–100 µM).

-

Include Deferiprone (positive control) and Vehicle (negative control).

-

-

Measurement:

-

Monitor fluorescence (Ex/Em 485/535 nm) every 10 min for 2 hours.

-

Data Output:

. Higher

-

Safety & Toxicology Considerations

While 3,4-HOPOs (Deferiprone) are associated with agranulocytosis, the 3,2-HOPO scaffold has a different metabolic footprint.

-

Target Organ Toxicity: The primary concern for 1-acetyl derivatives is the systemic burden of the acetate byproduct (generally negligible) and the specific toxicity of the 3,2-HOPO core, which has shown lower affinity for Zn

compared to other chelators, potentially reducing zinc deficiency side effects. -

LD50: Experimental determination is required, but structural analogs suggest an oral LD50 > 500 mg/kg in rodents.

Signaling Pathway: Iron-Induced Ferroptosis Inhibition

The therapeutic goal is to intercept the Fenton reaction.

Caption: Figure 2. Mechanism of ferroptosis inhibition. The active metabolite intercepts Fe2+/Fe3+, halting the Fenton reaction and lipid peroxidation.

References

-

Hider, R. C., & Zhou, T. (2019). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions. Link

-

Porter, J. B., et al. (1991). Comparison of the subacute toxicity and efficacy of 3-hydroxypyridin-4-one iron chelators in overloaded and nonoverloaded mice. Blood. Link

-

Santos, M. A., et al. (2012). Hydroxypyridinone chelators: From iron scavenging to radiopharmaceuticals for PET imaging with Gallium-68. International Journal of Molecular Sciences. Link

-

European Patent Office. (1984). EP0120670B1: Iron III complexes of hydroxypyridones. Google Patents. Link

-

Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

Technical Guide: Hydrolytic Stability of 1-Acetyl-3-Hydroxypyridin-2-one at Physiological pH

This technical guide details the stability profile, hydrolytic mechanism, and experimental characterization of 1-acetyl-3-hydroxypyridin-2-one (N-acetyl-3,2-HOPO) at physiological pH.

Executive Summary

1-acetyl-3-hydroxypyridin-2-one is a reactive N-acyl-2-pyridone derivative. Unlike standard amides, the N-acetyl bond in this molecule is chemically "activated" due to the electronic demands of the pyridone ring. At physiological pH (7.4), this compound is hydrolytically unstable . It functions as an acylating agent, undergoing rapid hydrolysis to release the parent chelator, 3-hydroxypyridin-2-one (3,2-HOPO) , and acetate.

For drug development, this molecule should be classified as a prodrug or transient intermediate . It is suitable for enhancing lipophilicity during membrane transport but will not persist intact in systemic circulation. Formulation requires strictly anhydrous conditions.

Molecular Architecture & Reactivity

Structural Analysis

The molecule consists of a 3-hydroxypyridin-2-one core with an acetyl group attached directly to the ring nitrogen (Position 1).

-

Core Scaffold: 3,2-HOPO is a bidentate ligand with high affinity for Fe(III).

-

The Labile Bond: The N1-Acetyl bond. In 2-pyridones, the nitrogen lone pair is partially delocalized into the ring carbonyl (C2=O) to sustain aromaticity. Acylation at N1 creates a competitive electronic environment. The N-acetyl carbonyl becomes highly electrophilic because the nitrogen cannot effectively donate electron density to it (resonance competition).

The "Activated Amide" Concept

Chemically, N-acetyl-2-pyridone behaves more like an acid anhydride or N-acetylimidazole than a stable secondary amide.

-

Resonance Mismatch: The resonance energy of the pyridone ring effectively "pulls" the nitrogen electrons, destabilizing the exocyclic N-acetyl bond.

-

Leaving Group Ability: Upon hydrolysis, the leaving group is the anion of 3-hydroxypyridin-2-one. This anion is resonance-stabilized, making it a good leaving group and accelerating the reaction rate.

Mechanism of Degradation (Physiological pH)

At pH 7.4, the hydrolysis is driven primarily by base catalysis (hydroxide ion attack) or general base catalysis by buffer species (e.g., phosphate or HEPES).

Reaction Pathway[1]

-

Nucleophilic Attack: The hydroxide ion (

) attacks the electrophilic carbonyl carbon of the N-acetyl group. -

Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms.

-

Collapse & Elimination: The intermediate collapses, expelling the 3-hydroxypyridin-2-one anion and forming acetic acid.

-

Proton Transfer: The 3,2-HOPO anion picks up a proton from the buffer/medium to become the neutral species (or remains ionized depending on pKa).

Visualization of Hydrolysis Pathway

The following diagram illustrates the degradation mechanism and the resulting products.

Caption: Figure 1. Hydrolytic degradation pathway of 1-acetyl-3-hydroxypyridin-2-one driven by nucleophilic attack at physiological pH.

Experimental Protocols for Stability Assessment

To rigorously quantify the stability, you must distinguish the N-acetylated species from the hydrolyzed parent. UV-Vis spectroscopy and HPLC are the standard methods.

Method A: UV-Vis Spectrophotometric Kinetic Assay

Rationale: The acylation of the nitrogen atom significantly alters the chromophore of the pyridone ring. Hydrolysis causes a bathochromic or hypsochromic shift (typically a shift in

Protocol:

-

Buffer Preparation: Prepare 50 mM Phosphate Buffer (PBS) or HEPES adjusted to pH 7.40 at 37°C.

-

Stock Solution: Dissolve 1-acetyl-3-hydroxypyridin-2-one in anhydrous DMSO (10 mM). Note: Keep stock dry.

-

Initiation: Inject 20 µL of stock into 1.98 mL of pre-warmed buffer in a quartz cuvette (Final conc: 100 µM). Mix rapidly (inverted mixing).

-

Measurement: Immediately scan spectra (200–400 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Identify the isosbestic points (confirming a clean A

B conversion). Plot Absorbance vs. Time at

Method B: HPLC-UV Stability Profiling

Rationale: HPLC provides definitive separation of the prodrug, parent drug, and potential impurities.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (or determined |

| Temperature | 37°C (Column Oven) |

Workflow:

-

Incubate compound in PBS (pH 7.4, 37°C).

-

Aliquot samples at

minutes. -

Quench: Immediately dilute aliquot into cold 50:50 ACN/Water (acidified) to stop hydrolysis.

-

Inject and integrate peak areas.

Visualization of Experimental Workflow

Caption: Figure 2. Step-by-step workflow for determining hydrolytic half-life (

Implications for Drug Development

Prodrug Utility

While unstable, this instability is a feature, not a bug, if the goal is prodrug delivery .

-

Lipophilicity: The N-acetyl group masks the polar N-H bond, significantly increasing LogP. This facilitates passive diffusion across the gastrointestinal epithelium or the Blood-Brain Barrier (BBB).

-

Bioactivation: Once in the bloodstream (pH 7.4) or cytoplasm, the acetyl group hydrolyzes, trapping the active siderophore (3,2-HOPO) inside the compartment where it can chelate iron.

Formulation Challenges

-

Solid State: The compound is likely stable as a dry solid but sensitive to moisture.

-

Liquid Formulation: Cannot be formulated in aqueous solutions (syrups, injectables) without rapid degradation. Must be formulated as a lyophilized powder for reconstitution or in non-aqueous vehicles (e.g., lipid nanocarriers, softgel capsules).

References

-

Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. In Interrelations between Essential Metal Ions and Human Diseases. Springer.

-

Santos, M. A., et al. (2012). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(6), 1966.

- Gomez, M., et al. (2014). Reactivity of N-acyl-2-pyridones in aqueous media. Journal of Organic Chemistry. (General reactivity context for N-acyl heterocycles).

-

Dobbin, P. S., et al. (1993). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 36(17), 2448–2458.

-

Srichairatanakool, S., et al. (2014). Iron-chelating and anti-lipid peroxidation properties of 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1). Asian Pacific Journal of Tropical Biomedicine. (Context on stable linker analogs vs direct N-acyls).

molecular weight and formula of 1-acetyl-3-hydroxypyridin-2-one

This is an in-depth technical guide on the molecular weight, formula, and chemical properties of 1-acetyl-3-hydroxypyridin-2-one .

Molecular Characterization, Synthesis Logic, and Structural Analysis

Part 1: Executive Summary

1-Acetyl-3-hydroxypyridin-2-one is a functionalized heterocyclic compound belonging to the class of N-substituted hydroxypyridinones.[1] It is characterized by a 2-pyridone core with an acetyl group attached to the ring nitrogen (position 1) and a hydroxyl group at position 3. This specific substitution pattern imparts unique chemical reactivity, particularly as a potential bidentate ligand for metal chelation and as an acyl transfer agent in organic synthesis.

Core Data Specifications

| Parameter | Value |

| Chemical Name | 1-Acetyl-3-hydroxypyridin-2-one |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Monoisotopic Mass | 153.0426 Da |

| CAS Registry Number | Not widely listed; derived from 3-hydroxypyridin-2-one (CAS 109-00-2) |

| Core Scaffold | Pyridin-2(1H)-one |

Part 2: Chemical Identity & Structural Logic[4]

Molecular Formula Derivation

The formula C₇H₇NO₃ is derived from the parent scaffold, 3-hydroxypyridin-2-one, through the addition of an acetyl group.

-

Parent Scaffold (3-Hydroxypyridin-2-one): C₅H₅NO₂ (MW: 111.10 g/mol ).

-

Modification (N-Acetylation): Replacement of the hydrogen atom on the ring nitrogen (H) with an acetyl group (-COCH₃).

-

Remove: -H (Atomic Mass: 1.008)

-

Add: -C₂H₃O (Acetyl group mass: 43.045)

-

Net Change: +C₂H₂O (+42.037 Da)

-

-

Final Calculation:

-

C₅H₅NO₂ + C₂H₂O → C₇H₇NO₃

-

111.10 + 42.04 = 153.14 g/mol

-

Structural Connectivity

The molecule consists of a six-membered dihydropyridine ring containing a ketone at position 2 and a nitrogen at position 1.

-

N1 Position: Substituted with an acetyl group (amide-like linkage).

-

C2 Position: Carbonyl oxygen (part of the lactam).

-

C3 Position: Substituted with a hydroxyl group (-OH), creating an alpha-hydroxy ketone motif relative to the C2 carbonyl.

-

C4-C6 Positions: Unsubstituted methine (CH) groups.

Tautomerism & Stability

Unlike the parent 3-hydroxypyridin-2-one, which exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, 1-acetyl-3-hydroxypyridin-2-one is "locked" in the lactam form due to the substitution of the nitrogen proton. This N-acetylation prevents the aromatization to a pyridine ring, stabilizing the 2-pyridone structure.

Part 3: Synthesis & Experimental Methodologies

Synthesis Strategy: The Regioselectivity Challenge

Synthesizing 1-acetyl-3-hydroxypyridin-2-one presents a regioselectivity challenge.[2] The parent compound, 3-hydroxypyridin-2-one, has two nucleophilic sites:

-

The Ring Nitrogen (N1): Amide-like, moderately nucleophilic.

-

The Phenolic Hydroxyl (O3): Highly nucleophilic.

Direct acetylation with acetic anhydride typically yields the O-acetyl derivative (3-acetoxypyridin-2-one) or the N,O-diacetyl derivative. To isolate the N-acetyl, 3-hydroxy species, a protection-deprotection strategy is required.

Protocol: Selective N-Acetylation Pathway

-

Step 1: Protection of 3-OH React 3-hydroxypyridin-2-one with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in DMF to form 3-(benzyloxy)pyridin-2(1H)-one . This blocks the oxygen nucleophile.

-

Reference: Standard phenol protection protocols [1].

-

-

Step 2: N-Acetylation Treat the protected intermediate with acetic anhydride (Ac₂O) and a catalytic amount of pyridine or DMAP in dichloromethane (DCM).

-

Reaction: 3-(benzyloxy)pyridin-2(1H)-one + Ac₂O → 1-acetyl-3-(benzyloxy)pyridin-2-one .

-

Conditions: Reflux, 2-4 hours.

-

-

Step 3: Deprotection (Hydrogenolysis) Remove the benzyl group using H₂ gas and Pd/C catalyst in ethyl acetate or ethanol.

-

Product:1-acetyl-3-hydroxypyridin-2-one .[3]

-

Note: Conditions must be mild to avoid reducing the C2-C3 double bond or hydrolyzing the N-acetyl group.

-

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis pathway designed to ensure regioselective N-acetylation while preserving the 3-hydroxyl functionality.

Part 4: Analytical Characterization

To validate the identity of 1-acetyl-3-hydroxypyridin-2-one, researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (NMR) Prediction[7]

-

¹H NMR (DMSO-d₆):

-

δ 2.4 - 2.6 ppm (Singlet, 3H): Acetyl methyl group (-COCH ₃). The N-acetyl group typically appears downfield of an O-acetyl group.

-

δ 6.0 - 7.5 ppm (Multiplets, 3H): Aromatic protons of the pyridone ring (H4, H5, H6).

-

δ 9.0 - 11.0 ppm (Broad Singlet, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.

-

Mass Spectrometry (MS)

-

ESI-MS (+):

-

[M+H]⁺: m/z 154.14

-

[M+Na]⁺: m/z 176.13

-

-

Fragmentation Pattern:

-

Loss of Acetyl group (M - 42): Peak at m/z ~112 (reversion to 3-hydroxypyridin-2-one).

-

Loss of CO (M - 28): Common in cyclic ketones.

-

Infrared Spectroscopy (IR)[2]

-

3200 - 3400 cm⁻¹: Broad O-H stretch.

-

1680 - 1720 cm⁻¹: C=O stretch (N-acetyl amide).

-

1640 - 1660 cm⁻¹: C=O stretch (Pyridone ring carbonyl).

Part 5: Applications & Significance

Iron Chelation Therapy

Hydroxypyridinones (HPOs) are a critical class of iron chelators [2]. The 3-hydroxy-2-pyridone motif forms stable bidentate complexes with Fe(III). The 1-acetyl derivative serves as a "pro-ligand" or a modified chelator where the N-acetyl group may alter lipophilicity and cell permeability before being hydrolyzed metabolically to the active chelating species.

Acyl Transfer Reagents

N-Acyl-2-pyridones are known as mild and selective acylating agents. The 1-acetyl-3-hydroxypyridin-2-one molecule can transfer the acetyl group to amines or alcohols under mild conditions. The presence of the 3-hydroxy group may provide intramolecular catalysis or hydrogen bonding assistance, potentially enhancing reaction rates compared to simple N-acetyl-2-pyridone [3].

Synthetic Intermediate

This molecule serves as a scaffold for synthesizing more complex pharmaceutical agents, such as antifungal drugs (e.g., Ciclopirox analogs) or matrix metalloproteinase (MMP) inhibitors, where the hydroxypyridone ring acts as the zinc-binding group (ZBG).

Part 6: References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

-

Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. Metal Ions in Life Sciences, 13, 229-294. Link

-

Effenberger, F., & Brodt, W. (1985). N-Acyl-2-pyridones – New Acylating Agents. Chemische Berichte, 118(11), 468-479. Link

Sources

Methodological & Application

Application Note: Stability-Indicating HPLC Method for 1-Acetyl-3-Hydroxypyridin-2-One

This guide details the HPLC method development for 1-acetyl-3-hydroxypyridin-2-one , a structural analog of hydroxypyridone iron chelators and a potential degradation product or synthetic intermediate in pharmaceutical workflows.

Given the molecule's specific chemistry—an N-acetylated lactam with a phenolic hydroxyl group —this protocol addresses three critical challenges:

-

Hydrolytic Instability: The N-acetyl group on a lactam ring is susceptible to hydrolysis, requiring a stability-indicating method.

-

Metal Chelation: The 3-hydroxy-2-pyridone core can chelate trace metals in the HPLC system, leading to severe peak tailing.

-

Polarity: The molecule is highly polar, necessitating specific column chemistries for adequate retention.

Physicochemical Profiling & Strategy

Before method development, we must understand the analyte's behavior in solution.

| Property | Characteristic | Impact on Method Development |

| Structure | N-acetyl-3-hydroxy-2-pyridone | Critical: The N1-acetyl group is an imide-like functionality. It is labile and can hydrolyze to 3-hydroxypyridin-2-one and acetic acid. |

| pKa (Predicted) | ~8.5 (3-OH group) | The mobile phase pH must be acidic (< 4.0) to keep the hydroxyl group protonated (neutral) for better retention and peak shape. |

| LogP | < 1.0 (Polar) | Standard C18 columns may suffer from "dewetting" or poor retention. A Polar-Embedded or 100% Aqueous Stable column is required. |

| Chelation | Bidentate (O,O) ligand | The 3-OH and 2-C=O groups form a chelation site. Trace iron in stainless steel LC systems will cause peak tailing. |

Strategic Decision: The "Metal-Free" Approach

To mitigate peak tailing caused by metal interaction, this method utilizes a specific mobile phase additive (EDTA) or requires a bio-inert LC system. We will proceed with the EDTA additive approach as it is universally applicable to standard HPLC systems.

Method Development Workflow

The following decision tree outlines the logic used to select the final stationary and mobile phases.

Figure 1: Method Development Logic Flow. The pathway prioritizes polarity retention and metal chelation suppression.

Optimized Experimental Protocol

Reagents & Standards

-

Analyte: 1-acetyl-3-hydroxypyridin-2-one (Reference Standard).

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

-

Buffer: Potassium Dihydrogen Phosphate (

), Phosphoric Acid ( -

Chelator: Disodium EDTA (Ethylenediaminetetraacetic acid).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Polar-Embedded C18 (e.g., Synergi 4µm Fusion-RP 80Å, 150 x 4.6 mm) | Provides retention for polar compounds via dipole-dipole interactions and prevents phase collapse in high aqueous conditions. |

| Mobile Phase A | 20 mM | Low pH suppresses ionization of the 3-OH group. EDTA masks trace metals in the system to prevent tailing. |

| Mobile Phase B | Acetonitrile (100%) | Standard organic modifier. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 25°C | Ambient temperature minimizes hydrolysis of the N-acetyl group compared to higher temperatures (e.g., 40°C). |

| Injection Volume | 10 µL | Standard volume. |

| Detection | UV @ 298 nm | The hydroxypyridone core has a strong absorption maximum near 300 nm. |

Gradient Program

Note: A shallow gradient is used to separate the potential hydrolysis product (3-hydroxy-2-pyridone) which will elute earlier than the N-acetyl parent.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic Hold (Retain polar impurities) |

| 12.0 | 40 | 60 | Linear Ramp |

| 12.1 | 5 | 95 | Wash Step |

| 15.0 | 5 | 95 | Hold Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

-

Critical: Do not use 100% organic solvent or basic buffers as diluent, as this may induce degradation or precipitation.

-

-

Stock Solution: Prepare 1 mg/mL in Diluent. Store at 4°C. Use within 24 hours.

-

Working Standard: Dilute to 50 µg/mL for system suitability.

Method Validation Parameters

To ensure this method is robust and "Trustworthy" (per E-E-A-T), the following validation criteria must be met.

System Suitability Testing (SST)

Run 5 replicates of the Working Standard (50 µg/mL).

| Parameter | Acceptance Criteria |

| Retention Time (RT) | %RSD |

| Peak Area | %RSD |

| Tailing Factor ( | |

| Theoretical Plates ( | |

| Resolution ( |

Linearity & Range

-

Range: 0.5 µg/mL to 100 µg/mL.

-

Criterion:

.

Solution Stability (Forced Degradation)

Because the N-acetyl group is labile, you must prove the method is "Stability Indicating."

-

Acid Stress: 0.1 N HCl, 2 hours, RT.

-

Base Stress: 0.1 N NaOH, 2 hours, RT (Expect rapid hydrolysis to 3-hydroxy-2-pyridone).

-

Oxidation: 3%

. -

Result: The method must resolve the parent peak (1-acetyl) from the degradation product (3-hydroxy-2-pyridone). The degradation product should elute earlier due to increased polarity (loss of acetyl group).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing ( | Metal Chelation | Ensure 0.1 mM EDTA is in Mobile Phase A. Passivate the LC system with 30% Phosphoric acid if necessary. |

| Double Peaks / Split Peaks | Hydrolysis in Vial | Check autosampler temperature (keep at 4°C). Ensure diluent pH is acidic (~2.5). |

| Retention Time Shift | Phase Collapse | If using a standard C18, switch to a "Polar Embedded" or "Aqua" C18 column. |

| High Backpressure | Salt Precipitation | Ensure the buffer concentration (20 mM) is compatible with the 95% ACN wash step. Do not exceed 80% ACN if salt precipitates. |

References

-

Liu, D. Y., Liu, Z. D., Lu, S. L., & Hider, R. C. (1999).[1] Gradient ion-pair high-performance liquid chromatographic method for analysis of 3-hydroxypyridin-4-one iron chelators. Journal of Chromatography B: Biomedical Sciences and Applications, 730(1), 135-139.[1] Link

-

SIELC Technologies. (2018). Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. Application Note. Link

-

Epemolu, R. O., Singh, S., & Hider, R. C. (1993). Chromatography of 3-hydroxypyridin-4-ones: novel orally active iron chelators.[2] Journal of Chromatography A. (Contextual reference for chelation chromatography).

Sources

Application Note: Comprehensive In Vitro Iron Chelation Assessment of 1-acetyl-3-hydroxypyridin-2-one

Executive Summary & Strategic Rationale

This guide details the validation of 1-acetyl-3-hydroxypyridin-2-one (hereafter referred to as 1-Ac-3,2-HOPO ) as a bidentate iron chelator. Unlike standard hydroxypyridinones (e.g., Deferiprone) which often utilize N-alkyl substitutions, the N-acetyl moiety in 1-Ac-3,2-HOPO introduces unique electronic properties. The electron-withdrawing nature of the acetyl group may modulate the pKa of the adjacent 3-hydroxyl group, potentially altering the conditional stability constant (

This application note moves beyond simple binding checks, establishing a self-validating workflow that correlates thermodynamic stability (chemical) with intracellular iron scavenging capability (biological).

The "Triad of Validation" Approach

-

Stoichiometric Definition: Determining the Ligand-to-Metal ratio (Job’s Method).

-

Thermodynamic Stability: Competitive chelation against a standard (Ferrozine or EDTA).

-

Biological Efficacy: The Calcein-AM "Turn-On" assay to measure the Labile Iron Pool (LIP).

Chemical Characterization (Cell-Free Assays)

Before cell-based work, the fundamental coordination chemistry must be mapped. 1-Ac-3,2-HOPO is expected to form a neutral

Reagent Preparation & Stability Check

Critical Note on N-Acetyl Stability: The N-acetyl bond is susceptible to hydrolysis in strong acids or bases.

-

Stock Solution: Dissolve 1-Ac-3,2-HOPO in DMSO (100 mM). Do not store in aqueous acidic media.

-

Iron Stock: Freshly prepared

(10 mM) in 10 mM HCl (to prevent hydroxylation/precipitation of iron).

Protocol A: Determination of Stoichiometry (Job’s Method)

This assay uses the Method of Continuous Variations to confirm if the ligand binds iron in the expected 3:1 ratio.

Principle: Absorbance is maximized when the metal and ligand are present in the ratio of their complex stoichiometry.[1]

Materials:

-

UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or similar).

-

Buffer: 100 mM MOPS or HEPES, pH 7.4 (non-coordinating buffers).

Step-by-Step Procedure:

-

Preparation: Prepare a series of 11 samples where the total molar concentration (

) is constant (e.g., 1.0 mM), but the mole fraction (-

Sample 1: 100 µL Fe + 0 µL Ligand + Buffer.

-

Sample 6: 50 µL Fe + 50 µL Ligand + Buffer.

-

Sample 11: 0 µL Fe + 100 µL Ligand + Buffer.

-

-

Equilibration: Incubate at 25°C for 30 minutes to ensure complex formation.

-

Measurement: Scan absorbance from 400–700 nm. The 1-Ac-3,2-HOPO-Iron complex typically exhibits a Charge Transfer (LMCT) band between 450–550 nm (red/orange color).

-

Analysis: Plot Absorbance (

) vs. Mole Fraction of Ligand (

Data Interpretation:

-

Vertex at

: Indicates 1:1 complex ( -

Vertex at

: Indicates 3:1 complex (

Protocol B: Competitive Binding Assay (Stability Constant)

Direct titration is often difficult due to high stability. We use Ferrozine as a competitor. Ferrozine forms a magenta complex with

Modified Protocol (Fe3+ Removal):

-

Form the Fe-Ferrozine complex (using ferrous iron).

-

Titrate 1-Ac-3,2-HOPO.

-

Measure decrease in Absorbance at 562 nm.

-

Alternative (Recommended for Fe3+): Use Calcein (cell-free) . Calcein fluorescence is quenched by

.[2][3] Addition of 1-Ac-3,2-HOPO restores fluorescence if it has higher affinity.

Biological Efficacy: Intracellular Labile Iron Pool (LIP) Assay[4][5]

This is the critical "Go/No-Go" assay for drug development. It determines if 1-Ac-3,2-HOPO is membrane-permeable and capable of accessing cytosolic iron.

The Calcein-AM Mechanism

We utilize the Calcein-AM (Acetoxymethyl ester) method.[4]

-

Entry: Hydrophobic Calcein-AM permeates the cell membrane.

-

Trapping: Cytosolic esterases cleave the AM groups, trapping hydrophilic Calcein.

-

Quenching: Labile Iron (

) binds Calcein, quenching its green fluorescence.[5] -

Recovery: If 1-Ac-3,2-HOPO enters the cell and chelates the iron, fluorescence is restored ("Turn-On").

Visualization of Assay Logic

Figure 1: Schematic of the Calcein-AM Turn-On Assay for intracellular iron chelation.

Detailed Protocol

Materials:

-

Cell Line: HepG2 (hepatocytes) or K562 (erythroleukemia) - high relevance for iron overload.

-

Reagent: Calcein-AM (1 µM final).

-

Control Chelator: Deferiprone (DFP) or SIH (Salicylaldehyde isonicotinoyl hydrazone) as a positive control.

-

Instrument: Flow Cytometer (FITC channel) or Fluorescence Plate Reader (Ex/Em: 488/517 nm).

Workflow:

-

Seeding: Plate cells (

cells/well) in 96-well black-walled plates. Incubate 24h. -

Iron Loading (Optional but recommended): Incubate cells with

Ferric Ammonium Citrate (FAC) for 4 hours to expand the Labile Iron Pool, then wash 3x with PBS. -

Probe Loading: Incubate cells with 0.25 µM Calcein-AM for 15 minutes at 37°C.

-

Note: Do not over-incubate, or Calcein may leak into organelles.

-

-

Washing: Wash 2x with HBSS to remove extracellular probe.

-

Baseline Reading (

): Measure fluorescence. This represents the "Quenched" state (high iron). -

Treatment: Add 1-Ac-3,2-HOPO at varying concentrations (1, 10, 50, 100 µM).

-

Positive Control: Add 100 µM SIH or Deferiprone.

-

Negative Control: Media only.

-

-

Kinetic Measurement: Measure fluorescence every 2 minutes for 60 minutes.

-

Analysis: Calculate

.

Data Presentation Table:

| Treatment Group | Concentration (µM) | Mean Fluorescence (RFU) | % Recovery (vs SIH) | Interpretation |

| Control (Untreated) | - | 1200 | 0% | High LIP (Quenched) |

| Deferiprone (Std) | 100 | 4500 | 100% | Full Chelation |

| 1-Ac-3,2-HOPO | 10 | 1800 | 18% | Low Permeability/Affinity |

| 1-Ac-3,2-HOPO | 50 | 3200 | 60% | Moderate Efficacy |

| 1-Ac-3,2-HOPO | 100 | 4100 | 88% | High Efficacy |

Functional Antioxidant Assay (Fenton Inhibition)

Iron catalyzes the conversion of

Protocol: Deoxyribose Degradation Assay

-

Mix:

(10 µM) + EDTA (10 µM) + -

Add: 1-Ac-3,2-HOPO (Test) or Buffer (Control).

-

Mechanism:

radicals degrade deoxyribose into TBARS (Thiobarbituric Acid Reactive Substances). -

Readout: Add TBA reagent, boil, and measure pink chromogen at 532 nm.

-

Result: A decrease in absorbance indicates the chelator has successfully sequestered iron from the Fenton cycle.

Troubleshooting & Expert Tips

-

pH Sensitivity: 3-hydroxypyridin-2-ones have pKa values around 3–4 (OH group). Ensure all buffers are pH 7.2–7.4. If the pH drops, protonation of the ligand will release iron.

-

Solubility: If 1-Ac-3,2-HOPO precipitates in aqueous media, use a maximum of 0.5% DMSO.

-

Iron Contamination: Use plasticware (polypropylene) instead of glass where possible, or acid-wash glassware to remove trace iron which can skew stoichiometry data.

References

- Job, P. (1928). "Formation and Stability of Inorganic Complexes in Solution". Annales de Chimie, 9, 113-203.

-

Cabantchik, Z. I., et al. (1996).[2] "Intracellular chelatable iron and the path of iron in erythroid cells". Blood, 87(10), 4407-4414. (The gold standard Calcein-AM protocol).

- Hider, R. C., & Hoffbrand, A. V. (2018). "The Role of Deferiprone in Iron Chelation". New England Journal of Medicine.

-

Espósito, B. P., et al. (2002). "Labile iron in cells and body fluids".[2][5][4] Coordination Chemistry Reviews, 233, 73-109. (Review of LIP detection methods).

-

Thermo Fisher Scientific. "Spectrophotometric Determination of Trace Iron". (General iron quantification methods).

Sources

- 1. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. mdpi.com [mdpi.com]

- 4. Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Crystallization & Purification of 1-Acetyl-3-Hydroxypyridin-2-one

[1][2]

Executive Summary

This application note details the purification of 1-acetyl-3-hydroxypyridin-2-one (N-acetyl-3,2-HOPO), a critical intermediate in the synthesis of bidentate iron chelators and histone deacetylase (HDAC) inhibitors.[1] The acetylation of 3-hydroxypyridin-2-one presents a unique regioselectivity challenge, often yielding a mixture of the desired N-acetyl product, the O-acetyl isomer (3-acetoxypyridin-2-one), and the di-acetylated byproduct.[1]

This guide provides a robust, self-validating crystallization protocol designed to isolate the N-acetyl derivative with >98% purity. The methodology leverages solubility differentials in non-polar aprotic solvents vs. polar protic systems to achieve selective rejection of isomers.

Compound Profile & Solubility Logic

Understanding the physicochemical properties of the target and its impurities is the foundation of this protocol.

| Compound | Structure Description | Polarity (LogP Est.) | Solubility Profile |

| 1-Acetyl-3-hydroxypyridin-2-one (Target) | Acetyl group on Nitrogen (N1); Free Hydroxyl at C3.[1] | Moderate (~0.5 - 0.[1]8) | Soluble in EtOAc, DCM, warm Ethanol. Sparingly soluble in Hexane. |

| 3-Hydroxypyridin-2-one (Starting Material) | Free NH and OH.[1] Zwitterionic character. | Low (< 0) | Highly soluble in Water, MeOH. Insoluble in non-polar solvents. |

| 3-Acetoxypyridin-2-one (Isomer) | Acetyl group on Oxygen (O3); Free NH.[1] | Moderate | Soluble in Alcohols, EtOAc. |

| 1-Acetyl-3-acetoxypyridin-2-one (Byproduct) | Di-acetylated (N1 and O3).[1] | High (> 1.2) | Soluble in Hexane, Toluene, Ether. |

Purification Logic:

-

Reaction Workup: The high water solubility of the starting material allows its removal via aqueous washing.

-

Impurity Rejection: The di-acetylated byproduct is the most lipophilic.[1] It remains in the mother liquor when using a moderately polar solvent system (e.g., EtOAc/Heptane).

-

Isomer Separation: The N-acetyl target possesses a distinct hydrogen-bonding network (lacking the NH donor) compared to the O-acetyl isomer, enabling separation via controlled cooling crystallization.[1]

Experimental Protocol

Materials & Reagents[1][2][3][4]

-

Crude Product: 1-acetyl-3-hydroxypyridin-2-one (post-reaction solid or oil).[1]

-

Solvent A (Dissolution): Ethyl Acetate (ACS Reagent Grade).

-

Solvent B (Anti-solvent): n-Heptane or n-Hexane (anhydrous).[1]

-

Wash Solvent: Cold Toluene (0°C).

Step-by-Step Crystallization Workflow

Step 1: Dissolution and Hot Filtration

-

Charge the crude solid (e.g., 10 g) into a round-bottom flask.

-

Add Ethyl Acetate (50 mL) . Ratio: 5 mL/g.[1]

-

Heat the mixture to reflux (approx. 77°C) with varying agitation.

-

Note: If the solution is not clear, add Ethanol dropwise (max 5% v/v) to assist dissolution of the polar hydroxyl moiety.

-

-

Perform a hot filtration through a pre-warmed sintered glass funnel to remove inorganic salts (e.g., sodium acetate) or polymeric residues.

Step 2: Controlled Cooling (Nucleation)

-

Transfer the filtrate to a jacketed crystallizer or a clean flask with overhead stirring.

-

Cool the solution rapidly to 50°C .

-

Seeding (Optional but Recommended): Add 0.1% w/w pure seed crystals of 1-acetyl-3-hydroxypyridin-2-one at 45°C to induce consistent nucleation.

-

Ramp down temperature to 20°C at a rate of 5°C/hour .

-

Scientific Rationale: Slow cooling prevents the entrapment of the O-acetyl isomer and ensures the formation of stable, defined crystal habits (typically needles or prisms).

-

Step 3: Anti-Solvent Addition (Yield Maximization)

-

Once the slurry is at 20°C, hold for 1 hour.

-

Slowly add n-Heptane (25 mL) dropwise over 30 minutes.

Step 4: Isolation and Drying

-

Cool the final slurry to 0-5°C and hold for 2 hours.

-

Filter under vacuum.[1]

-

Displacement Wash: Wash the cake with cold Toluene (2 x 10 mL) .

-

Why Toluene? Toluene effectively solubilizes any residual O-acetyl isomer or di-acetyl byproducts without significantly dissolving the target product at low temperatures [1].[1]

-

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Caution: Do not exceed 50°C, as N-acyl pyridones can be thermally unstable or susceptible to hydrolysis if moisture is present.[1]

-

Process Visualization

The following diagram illustrates the critical decision points and flow of the purification process.

Caption: Workflow for the selective crystallization of 1-acetyl-3-hydroxypyridin-2-one, highlighting impurity rejection steps.

Quality Control & Troubleshooting

Analytical Validation (Self-Validating System)

Before releasing the batch, perform the following checks:

-

TLC Analysis:

-

1H-NMR (DMSO-d6):

-

Check for the N-acetyl methyl singlet (~2.6 ppm) vs O-acetyl methyl singlet (~2.3 ppm).[1]

-

Verify the integration of the aromatic protons to ensure no regioisomers are present.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product too soluble in EtOAc; Incomplete nucleation.[1] | Increase Heptane ratio to 1:1. Cool to -10°C. |

| O-Acetyl Impurity Present | Cooling too fast; "Crash" crystallization.[1] | Re-heat and cool at 2°C/hr. Use pure seed crystals. |

| Product is Colored (Brown) | Oxidation or Polymerization. | Perform a carbon treatment (Charcoal) during the hot filtration step. |

| Melting Point Depression | Residual Solvent or Water.[1] | Vacuum dry at 40°C for >12 hours.[1] Check NMR for solvent peaks. |

References

-

Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]

-

Santos, M. A., et al. (2012). Hydroxypyridinone Journey into Metal Chelation. University of Porto / SciSpace.[1] [Link]

-

Samant, B. S. (2008). Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. European Journal of Medicinal Chemistry. [Link]

-

PubChem Compound Summary. (2025). 2-Acetylpyridine (Analogous N-acyl properties).[1] National Center for Biotechnology Information.[1] [Link]

-

MDPI Molbank. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link][1][3]

storage conditions and shelf life of 1-acetyl-3-hydroxypyridin-2-one

Application Note: Storage Conditions and Shelf Life of 1-Acetyl-3-hydroxypyridin-2-one

Executive Summary

1-Acetyl-3-hydroxypyridin-2-one is a specialized heterocyclic intermediate often utilized in the synthesis of metalloenzyme inhibitors (e.g., HIV integrase, matrix metalloproteinases) and siderophore-mimetic chelators. While the core 3-hydroxypyridin-2-one scaffold is robust, the N-acetyl moiety at position 1 is kinetically labile .

This Application Note defines the critical storage parameters required to prevent the primary degradation mechanism: hydrolytic deacetylation . Failure to adhere to these protocols typically results in the formation of 3-hydroxypyridin-2-one and acetic acid, compromising stoichiometric precision in downstream synthesis.

Physicochemical Profile & Degradation Mechanism

To implement a self-validating storage protocol, one must understand the molecular vulnerabilities.

Chemical Identity

-

IUPAC Name: 1-acetyl-3-hydroxypyridin-2-one

-

Molecular Formula: C₇H₇NO₃

-

Molecular Weight: 153.14 g/mol

-

Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents.

The Degradation Pathway (Hydrolysis)

The N-acetyl bond in 2-pyridones possesses imide-like character, making it significantly more susceptible to nucleophilic attack than a standard amide. Exposure to atmospheric moisture, particularly in the presence of trace acid or base, accelerates hydrolysis.

Key Insight: The presence of a "vinegar-like" odor upon opening the vial is a qualitative indicator of advanced degradation (release of acetic acid).

Figure 1: Hydrolytic degradation pathway of 1-acetyl-3-hydroxypyridin-2-one. The reaction is autocatalytic as the released acetic acid can lower local pH, further promoting hydrolysis.

Storage Protocols

The following protocols are tiered based on storage duration.

Table 1: Recommended Storage Conditions

| Parameter | Short-Term (< 1 Month) | Long-Term (> 1 Month) | Critical Note |

| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Freezer) | Avoid freeze-thaw cycles. |

| Atmosphere | Inert (Nitrogen/Argon) preferred | Strictly Inert (Argon) | Moisture is the primary antagonist. |

| Container | Amber glass vial, Parafilm sealed | Amber vial, Desiccator cabinet | Protect from light (hydroxypyridines are photosensitive). |

| State | Solid powder | Solid powder | Never store as a solution. |

Detailed Handling Protocol

Objective: Minimize exposure to atmospheric moisture during dispensing.

-

Equilibration: Allow the storage vial to warm to room temperature (20–25°C) inside a desiccator before opening.

-

Why? Opening a cold vial in humid air causes immediate condensation on the hygroscopic solid, initiating hydrolysis.

-

-

Dispensing: Weigh rapidly in a low-humidity environment. If available, use a glovebox or a nitrogen-flushed glove bag.

-

Resealing: Purge the headspace of the vial with dry Nitrogen or Argon gas before replacing the cap. Seal the cap junction with Parafilm.

-

Solvent Choice: If preparing a stock solution, use anhydrous DMSO or DMF. Use the solution immediately; do not store.

Shelf Life & Retest Dates

-

Initial Shelf Life: 12 months from date of receipt (if stored at -20°C, desiccated).

-

Retest Interval: Every 6 months thereafter.

Logic: While the pyridone ring is stable, the N-acetyl group's half-life varies drastically with moisture exposure. A 12-month baseline is conservative but necessary for GLP compliance.

Quality Control (QC) & Validation Protocol

To verify the integrity of the reagent before critical experiments, use the following self-validating workflow.

Visual Inspection

-

Pass: White to off-white crystalline powder.[1]

-

Fail: Yellow/Orange discoloration (oxidation) or clumping/stickiness (hygroscopic moisture absorption).

-

Olfactory Test: A strong smell of vinegar indicates significant deacetylation.

HPLC Purity Assessment

Use this method to quantify the ratio of Intact Reagent vs. Hydrolyzed Degradant.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

-

Expected Result:

-

Degradant (3-hydroxypyridin-2-one): Elutes earlier (more polar).

-

Target (1-acetyl-3-hydroxypyridin-2-one): Elutes later.

-

QC Decision Tree

Figure 2: Quality Control Decision Tree for validating reagent integrity prior to synthesis.

Troubleshooting & FAQs

Q: Can I store the compound in DMSO at -20°C? A: No. Even "anhydrous" DMSO is hygroscopic and will absorb atmospheric moisture over time, leading to slow hydrolysis of the N-acetyl group in the freezer. Always prepare solutions fresh.

Q: The compound has turned slightly yellow. Is it usable? A: Slight yellowing often indicates trace oxidation of the 3-hydroxyl group (quinone formation). If HPLC purity is >95%, it is likely usable for standard synthesis. If the application is sensitive (e.g., biological assay standards), recrystallize from Ethanol/Diethyl Ether.

Q: Why is the N-acetyl group so unstable compared to other amides? A: In 1-acetyl-2-pyridone systems, the lone pair on the ring nitrogen is involved in the aromaticity of the pyridone ring. This reduces the resonance stabilization of the exocyclic N-acetyl amide bond, making the carbonyl carbon more electrophilic and prone to attack by water [1].

References

-

IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Pyridin-2-one derivatives. Link

-

LookChem. (2023). 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone (Deferiprone) Stability Data. Link (Used for comparative stability of hydroxypyridinone class).

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-Acetylpyridine (Structural Analog for Handling). Link

Sources

UV-Vis spectrophotometric analysis of 1-acetyl-3-hydroxypyridin-2-one

Application Note: UV-Vis Spectrophotometric Analysis & Stability Profiling of 1-Acetyl-3-hydroxypyridin-2-one

Part 1: Executive Summary & Chemical Context

1.1 The Target Molecule 1-acetyl-3-hydroxypyridin-2-one (1-Ac-3,2-HOPO) represents a specialized derivative of the 3-hydroxypyridin-2-one class, a scaffold widely recognized for its high-affinity iron-chelating properties (e.g., Deferiprone analogs).

-

Chemical Utility: Often utilized as a lipophilic prodrug or a protected synthetic intermediate. The N-acetyl group masks the polarity of the lactam nitrogen, potentially enhancing membrane permeability before hydrolyzing to the active chelator, 3-hydroxypyridin-2-one.

-

Analytical Challenge: The N-acetyl group (an imide-like functionality) is hydrolytically labile, particularly in neutral-to-alkaline aqueous environments. Standard UV-Vis protocols using unbuffered water or basic solvents will cause rapid degradation, leading to erroneous quantification.

1.2 The Core Directive This protocol is designed not just for quantification, but as a stability-indicating method . It prioritizes solvent selection and pH control to freeze the hydrolysis equilibrium during analysis.

Part 2: Chemical Properties & Spectral Logic

To design a robust assay, we must understand the species in solution.

| Property | Description | Analytical Implication |

| Chromophore | Conjugated Pyridinone Ring | Primary absorption band expected at 290–320 nm . |

| Auxochrome | 3-Hydroxyl Group (-OH) | Ionizable (pKa ~8.5). Deprotonation causes a bathochromic (red) shift. Control pH < 6.0. |

| Lability | N-Acetyl Group | Susceptible to nucleophilic attack (hydrolysis) -> 3,2-HOPO + Acetate. Avoid alkaline diluents. |

| Solubility | Amphiphilic | Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO. Sparingly soluble in water. |

Part 3: Method Development (The "Why")

3.1 Solvent Selection Strategy

-

Stock Solvent: Anhydrous Acetonitrile (ACN) is selected over Methanol. Methanol is protic and can facilitate slow solvolysis/transesterification over long storage. ACN is aprotic and ensures stock stability.

-

Working Solvent: 0.1% Formic Acid in Water/ACN (90:10) . The acidic pH (~2.8) stabilizes the N-acetyl bond and ensures the 3-hydroxyl group remains fully protonated, yielding a sharp, consistent spectral peak.

3.2 Wavelength Selection (Spectral Overlay) The 1-acetyl group extends the conjugation system compared to the parent 3,2-HOPO.

-

Experiment: Overlay spectra of 1-Ac-3,2-HOPO vs. 3,2-HOPO.

-

Selection: Choose

of the 1-acetyl form. If overlap is significant, use the First Derivative (dA/d

Part 4: Detailed Experimental Protocol

Materials & Reagents

-

Analyte: 1-acetyl-3-hydroxypyridin-2-one (>98% purity).

-

Solvent A (Stock): HPLC Grade Acetonitrile (Dry).

-

Solvent B (Diluent): 10 mM Acetate Buffer (pH 4.5) or 0.1% Formic Acid.

-

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60) with matched quartz cuvettes (1 cm pathlength).

Preparation of Standards

Step 1: Primary Stock Solution (1.0 mg/mL)

-

Weigh 10.0 mg of 1-Ac-3,2-HOPO into a 10 mL amber volumetric flask.

-

Dissolve in Solvent A (ACN) . Sonicate for 30 seconds if needed.

-

Stability Note: This stock is stable for 48 hours at 4°C.

Step 2: Working Standard (50 µg/mL)

-

Transfer 500 µL of Primary Stock into a 10 mL volumetric flask.

-

Dilute to volume with Solvent B (Acidic Diluent) .

-

Critical: Analyze within 2 hours of preparation to prevent hydrolysis.

Measurement Procedure

-

Baseline Correction: Fill both reference and sample cuvettes with Solvent B. Run a baseline scan (200–400 nm).

-

Sample Scan: Replace sample cuvette liquid with the Working Standard.

-

Parameters:

-

Scan Range: 200–400 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

-

-

Determination: Record Absorbance at

(typically ~298-305 nm; verify experimentally).

Linearity & Calibration

Prepare a 5-point calibration curve using the table below. Dilute with Solvent B.

| Standard ID | Stock Vol (µL) | Final Vol (mL) | Conc. (µg/mL) | Acceptance Criteria |

| STD-1 | 100 | 10 | 10 | Abs ~ 0.1 - 0.2 |

| STD-2 | 250 | 10 | 25 | |

| STD-3 | 500 | 10 | 50 | Target Abs ~ 0.6 |

| STD-4 | 750 | 10 | 75 | |

| STD-5 | 1000 | 10 | 100 | Abs < 1.2 |

-

Validation:

must be

Part 5: Stability-Indicating Workflow (Visualization)

The following diagram illustrates the critical decision pathways and chemical logic designed into this protocol.

Figure 1: Analytical workflow emphasizing the critical time-window and solvent choice to prevent N-acetyl hydrolysis.

Part 6: Data Analysis & Troubleshooting

6.1 Calculation

6.2 Troubleshooting Guide

-

Issue: Blue-shift (Hypsochromic) of

over time.-

Cause: Hydrolysis of the N-acetyl group.[2] The parent 3,2-HOPO typically absorbs at a lower wavelength or different intensity than the acetamide.

-

Solution: Remake standards in fresh buffer; ensure pH is < 5.

-

-

Issue: Non-linearity at high concentrations.

-

Cause: Molecular stacking or dimerization of the pyridinone ring.

-

Solution: Dilute samples to keep Absorbance < 1.0.

-

Part 7: References

-

Hider, R. C., & Zhou, T. (2005). "Iron Chelators of the 3-Hydroxypyridin-4-one Class: Synthesis and Pharmaceutical Application." Annals of the New York Academy of Sciences.

-

Santos, M. A., et al. (2012). "Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications." Future Medicinal Chemistry.

-

International Conference on Harmonisation (ICH). (2005).[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

-

Metzler, D. E., et al. (1973). "Spectra of 3-hydroxypyridines. Band-shape analysis and evaluation of tautomeric equilibriums." Biochemistry.

Sources

High-Efficiency Liquid-Liquid Extraction (LLE) Protocols for Hydroxypyridinone (HPO) Derivatives

Application Note: AN-HPO-2024-03

Abstract

Hydroxypyridinones (HPOs), such as Deferiprone (L1) and CP20, represent a critical class of iron chelators used in the treatment of thalassemia and neurodegenerative diseases. However, their extraction from biological matrices is complicated by their zwitterionic nature, high water solubility (low LogP), and high affinity for adventitious metals. This guide provides optimized Liquid-Liquid Extraction (LLE) protocols that bypass the "hydrophilic trap" by leveraging precise pH control and speciation logic.

The Physicochemical Challenge: The "Zwitterionic Trap"

To successfully extract an HPO, one must understand its speciation. HPOs are amphoteric molecules containing a basic ring nitrogen and an acidic hydroxyl group.

-

Acidic pH (< 3.0): The molecule is protonated (

), highly polar, and stays in the aqueous phase. -

Basic pH (> 9.5): The hydroxyl group deprotonates (

), creating an anion that also stays in the aqueous phase. -

The "Neutral Window" (pH 6.0 – 8.0): The molecule exists predominantly in its neutral, zwitterionic form (

). While still polar, this species exhibits the maximum possible lipophilicity for the compound, allowing partitioning into organic solvents like dichloromethane (DCM).

Critical Insight: Unlike standard bases where you "basify and extract," HPOs require buffering to a specific neutral window. Overshooting the pH in either direction drastically reduces recovery.

Visualizing the Extraction Logic

Figure 1: The "Goldilocks" zone for HPO extraction. Extraction efficiency peaks only when the pH forces the molecule into its neutral state.

Protocol A: Extraction from Plasma/Serum (Clinical PK)

Target Analytes: Deferiprone (L1), Deferasirox, CP20. Matrix: Human or Rat Plasma.[1] Limit of Quantitation (LOQ): ~0.5 µg/mL (UV detection).

Reagents & Equipment

-

Extraction Solvent: Dichloromethane (DCM). Note: DCM is preferred over Ethyl Acetate for Deferiprone due to better selectivity against plasma proteins.

-

Buffer: 60 mM MOPS (3-(N-morpholino)propanesulfonic acid) or Phosphate Buffer, adjusted to pH 7.4.

-

Internal Standard (IS): Caffeine (structurally similar retention) or a deuterated HPO analog.

-

Glassware: Acid-Washed (soaked in 10% HNO3 overnight, rinsed with Milli-Q water). Crucial: Trace iron on glass will form red Fe-HPO complexes that do not partition identically to the free ligand.

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 250 µL of plasma into a 15 mL acid-washed polypropylene or glass centrifuge tube.

-

Add 50 µL of Internal Standard working solution.

-

-

Buffering (The Critical Step):

-

Add 750 µL of 60 mM MOPS buffer (pH 7.4) .

-

Why: This locks the HPO into its neutral form (

) regardless of patient metabolic acidosis/alkalosis. -

Vortex gently for 10 seconds.

-

-

Extraction:

-

Add 5.0 mL of Dichloromethane (DCM).

-

Shake mechanically or vortex vigorously for 10 minutes .

-

Note: HPOs partition slowly due to their hydrophilicity; brief manual shaking is insufficient.

-

-

Phase Separation:

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Result: Proteins form a "puck" at the interface. The bottom layer is the DCM (organic).

-

-

Collection & Drying:

-

Carefully aspirate the upper aqueous layer and the protein puck to waste.

-

Transfer the lower organic phase to a clean glass tube.

-

Evaporate to dryness under a stream of Nitrogen (

) at 40°C .[2]

-

-

Reconstitution:

-

Reconstitute residue in 200 µL of Mobile Phase (e.g., Water:Methanol 90:10 + 0.2 mM EDTA).

-

Senior Scientist Tip: Always include EDTA in the reconstitution solvent and HPLC mobile phase. It scavenges trace iron from the instrument stainless steel, preventing peak broadening caused by on-column complexation.

-

Protocol B: Environmental & Synthesis Workup (High Concentration)

Target: Isolation of synthetic HPO derivatives or removal from reaction mixtures. Challenge: Separation from iron-bound complexes (red/purple) vs. free ligand (colorless/white).

Optimization Table: Solvent Selection by LogP

| HPO Derivative Type | Estimated LogP | Recommended Solvent | Modifiers |

| Hydrophilic (e.g., Deferiprone, CP20) | -0.7 to 0.5 | Dichloromethane (DCM) | Salting out (NaCl saturation) |

| Lipophilic (e.g., Benzyl/Alkyl-HPOs) | > 1.0 | Ethyl Acetate or Chloroform | None required |

| Highly Polar/Zwitterionic | < -1.0 | n-Butanol or Benzyl Alcohol | Requires back-extraction |

Workflow Logic

Figure 2: Synthesis workup focusing on iron removal and speciation control.

Troubleshooting & Validation

Self-Validating the Protocol

-

The "Red Test": If your final organic extract has a pink/red hue, your glassware or reagents are contaminated with iron. The HPO-Iron complex (

) is intensely colored and has a different LogP than the free ligand. Action: Re-acid wash all glass and add 1mM EDTA to the aqueous buffer. -

Recovery Calculation:

-

Spike plasma with 10 µg/mL Deferiprone.

-

Perform LLE.[3]

-

Compare peak area to a direct injection of 10 µg/mL standard.

-

Acceptable Range: >75% for DCM extraction. If <50%, check pH of the aqueous layer after buffer addition (plasma buffering capacity can shift pH).

-

Common Pitfalls

-

Emulsions: HPOs in plasma often form stable emulsions with DCM.

-

Fix: Add minimal isopropanol (1-2%) to the DCM or centrifuge at higher speeds (4000 x g).

-

-

Peak Tailing: Caused by interaction with silanols on the HPLC column or trace metal binding.

-

Fix: Use "end-capped" columns and always add 0.2 – 0.5 mM EDTA to the HPLC mobile phase.

-

References

-

Physicochemical Properties & pKa

- Liu, Z. D., et al. (1999). "Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones." Journal of Medicinal Chemistry.

-

Clinical PK & Extraction Protocols

- G.J. Kontoghiorghes et al. (2025/Historical).

-

LC-MS/MS Methodologies

- "Development of a fast LC‐MS/MS assay for the determination of deferiprone in human plasma.

-

Microfluidic/Slug Flow Extraction (Emerging Tech)

-

Rezaei, N., et al. (2025).[4] "Slug Flow Liquid-Liquid Extraction of Deferiprone as Iron Complex Using Natural Deep Eutectic Solvents." Langmuir.

-

-

General Iron Chelation Review

Sources

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Slug Flow Liquid-Liquid Extraction of Deferiprone as Iron Complex Using Natural Deep Eutectic Solvents in a Cross-Flow T-Junction Microfluidic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing reaction temperature for N-acetylation of pyridinones

Current Status: Operational Topic: Temperature Optimization & Selectivity Control (N- vs. O-Acetylation) Audience: Process Chemists, Medicinal Chemists, PhD Candidates

The Core Directive: Thermodynamic Steering

Welcome to the technical support module for pyridinone functionalization. The most common ticket we receive regarding this reaction involves regioselectivity failure —specifically, the formation of the unstable O-acetyl isomer (lactim ester) instead of the desired N-acetyl product (lactam).

The Golden Rule: The N-acetylation of 2-pyridinones is under thermodynamic control , while O-acetylation is under kinetic control .

If your reaction yields the O-isomer or reverts to starting material upon aqueous workup, your reaction temperature was likely insufficient to overcome the activation energy barrier for the thermodynamic product or the thermal rearrangement.

Reaction Energy Profile

The following diagram illustrates the critical energy pathways you must navigate. Note that the O-acetyl product is a "kinetic trap"—it forms quickly at low temperatures but is less stable than the N-acetyl product.

Figure 1: Energy landscape of pyridinone acetylation. Low heat traps the reaction in the unstable O-acetyl valley. High heat drives the system to the stable N-acetyl state.

Troubleshooting Guide (The "Help Desk")

Use this matrix to diagnose your specific experimental failure.

| Symptom | Probable Cause | Technical Solution |

| Product disappears during workup | O-Acetylation (Kinetic Trap). You formed the O-acetyl isomer. It is highly moisture-sensitive and hydrolyzes back to the starting pyridinone immediately upon contact with water/bicarbonate. | Increase Temperature. Do not work up. Heat the reaction mixture to reflux (120–140°C) for 2–4 hours to force rearrangement to the stable N-isomer. |

| Mixture of two isomers by NMR | Incomplete Thermodynamic Conversion. The reaction reached an intermediate temperature where both pathways are active, but thermal rearrangement was not completed. | Extend Reflux Time. If using Acetic Anhydride (Ac₂O), push the bath temp to 140°C. If using a solvent (e.g., Toluene), ensure it is boiling. |

| Low Yield / Black Tar | Thermal Degradation. The substrate is sensitive to prolonged high heat, or polymerization occurred. | Stepwise Heating. Start at 60°C to consume SM, then ramp to 120°C for 1 hour only. Use an inert atmosphere (N₂) strictly to prevent oxidative tars. |

| Starting Material Unreactive | Steric/Electronic Deactivation. Substituents at C3/C6 are blocking the site or reducing nucleophilicity. | Catalytic Activation. Add 10 mol% DMAP. Note: DMAP accelerates both pathways, so high temperature is still required to ensure N-selectivity. |

Standard Operating Protocols (SOPs)

Do not rely on generic acetylation conditions (e.g., Pyridine/Ac₂O at RT) used for amines or alcohols. Pyridinones require specific thermal protocols.

Protocol A: The "Thermal Force" Method (Recommended)

Best for: Robust substrates, scale-up, and ensuring exclusive N-selectivity.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1]

-

Charge: Add 2-pyridinone (1.0 equiv) and Acetic Anhydride (neat, 5.0–10.0 equiv).

-

Note: Ac₂O acts as both reagent and solvent.

-

-

Step 1 (Dissolution): Warm to 60°C until solids dissolve.

-

Step 2 (Reaction): Heat to reflux (approx. 135–140°C) .

-

Critical Checkpoint: Maintain reflux for 3–6 hours .

-

-

Monitoring: Take an aliquot. Do not do an aqueous mini-workup. Evaporate the aliquot under high vacuum and check NMR in CDCl₃.

-

Look for: N-Acetyl methyl singlet at ~2.7 ppm. (O-Acetyl typically appears upfield at ~2.3 ppm).

-

-

Workup:

-

Cool to RT.

-

Remove excess Ac₂O and acetic acid byproduct via rotary evaporation (azeotrope with toluene if necessary).

-

Purification: Flash chromatography or recrystallization (often from EtOAc/Hexanes).

-

Protocol B: The "Catalytic/Solvent" Method

Best for: Expensive substrates or when neat Ac₂O is undesirable.

-

Solvent Choice: Use Toluene or Xylene (High boiling point is non-negotiable).

-

Reagents: Pyridinone (1.0 equiv), Ac₂O (2.0 equiv), DMAP (0.1 equiv) , Triethylamine (1.5 equiv).

-

Procedure: Reflux vigorously. The DMAP forms a highly reactive N-acylpyridinium intermediate that facilitates attack, while the reflux temperature ensures the thermodynamic N-product is favored.

Diagnostic Workflow

Follow this logic tree if your yield is below 80%.

Figure 2: Diagnostic logic for resolving low yields. Note that the presence of O-acetyl indicates insufficient heat, while the presence of SM after workup often indicates the O-acetyl formed and then hydrolyzed.

Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride (AcCl) instead of Acetic Anhydride? A: Yes, but be careful. AcCl is more reactive and generates HCl. If you use AcCl with a weak base (like pyridine) at low temperatures, you will almost certainly favor the O-acetyl kinetic product. If you must use AcCl, ensure you heat the mixture significantly after addition to drive the rearrangement to the N-isomer.